4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds.
Final Coupling: The final step involves coupling the pyrimidine core with the pyrrole ring and the fluorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is being investigated as a potential anticancer agent due to its ability to inhibit specific tyrosine kinases involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the molecular mechanisms of cancer and other diseases.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: A similar compound that targets the epidermal growth factor receptor (EGFR).
Uniqueness
4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile is unique due to its specific structure, which allows it to bind more effectively to certain tyrosine kinases compared to other inhibitors. This specificity can result in higher efficacy and potentially fewer side effects .
Properties
IUPAC Name |
4-amino-2-[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-16(12(2)25(11)15-5-3-14(20)4-6-15)17(26)10-27-19-23-9-13(8-21)18(22)24-19/h3-7,9H,10H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPAUIWJKXCSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC=C(C(=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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